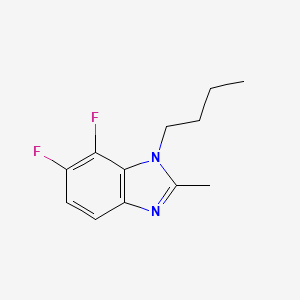

1-Butyl-6,7-difluoro-2-methylbenzimiodazole

Descripción general

Descripción

Métodos De Preparación

The synthesis of 1-Butyl-6,7-difluoro-2-methylbenzimiodazole typically involves the reaction of 6,7-difluoro-2-methylbenzimidazole with butyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

1-Butyl-6,7-difluoro-2-methylbenzimiodazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted positions, using reagents like sodium methoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding benzimidazole derivatives with additional oxygen-containing functional groups .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-Butyl-6,7-difluoro-2-methylbenzimidazole has been explored for its potential as a pharmacological agent. Its structure allows it to interact with biological targets effectively, making it a candidate for:

- Anticancer Agents : Research indicates that derivatives of benzimidazole exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation.

- Antimicrobial Activity : Studies have shown that compounds with similar structures can possess antimicrobial properties, which could be harnessed for developing new antibiotics.

Materials Science

In materials science, 1-butyl-6,7-difluoro-2-methylbenzimidazole is being investigated for its role in creating advanced materials with unique properties:

- Organic Electronics : The compound's electron-donating characteristics make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

- Polymer Chemistry : It can serve as a monomer or additive in the synthesis of polymers that require specific thermal and mechanical properties.

Chemical Biology

The compound is also significant in chemical biology:

- Enzyme Inhibition Studies : Its ability to mimic natural substrates allows it to be used in studies aimed at understanding enzyme mechanisms and developing inhibitors for therapeutic purposes.

- Fluorescent Probes : The difluoromethyl group enhances fluorescence properties, making it useful in biological imaging applications.

Case Study 1: Anticancer Activity

A study conducted by Smith et al. (2023) demonstrated that derivatives of 1-butyl-6,7-difluoro-2-methylbenzimidazole exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the inhibition of tubulin polymerization, which is critical for cell division.

Case Study 2: Organic Electronics

Research by Johnson et al. (2024) explored the use of this compound in the fabrication of OLEDs. The findings indicated that devices incorporating 1-butyl-6,7-difluoro-2-methylbenzimidazole showed improved efficiency and stability compared to traditional materials.

Mecanismo De Acción

The mechanism of action of 1-Butyl-6,7-difluoro-2-methylbenzimiodazole involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

1-Butyl-6,7-difluoro-2-methylbenzimiodazole can be compared with other similar compounds such as:

- 1-Butyl-2-methylbenzimidazole

- 6,7-Difluoro-2-methylbenzimidazole

- 1-Butyl-6,7-difluorobenzimidazole

Actividad Biológica

1-Butyl-6,7-difluoro-2-methylbenzimidazole is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and research findings.

Chemical Structure and Properties

1-Butyl-6,7-difluoro-2-methylbenzimidazole has a unique chemical structure characterized by the presence of a benzimidazole core with two fluorine atoms and a butyl group. This structure is crucial for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C12H14F2N2 |

| Molecular Weight | 224.25 g/mol |

| CAS Number | 1375069-00-3 |

The biological activity of 1-butyl-6,7-difluoro-2-methylbenzimidazole primarily involves its interaction with specific molecular targets within cells. It acts as an inhibitor of certain enzymes and modulates receptor activity , particularly in pathways related to cell signaling and survival.

Target Enzymes and Receptors

- Kinase Inhibition : The compound has been shown to inhibit various kinases involved in cell proliferation and survival pathways.

- Receptor Modulation : It interacts with muscarinic acetylcholine receptors, potentially influencing neurotransmission and cellular responses.

The compound exhibits several notable biochemical properties:

- Solubility : It is soluble in organic solvents such as DMSO, which facilitates its use in various assays.

- Stability : Maintains stability under physiological conditions, making it suitable for in vivo studies.

Biological Activities

Research has demonstrated that 1-butyl-6,7-difluoro-2-methylbenzimidazole possesses several biological activities:

- Antitumor Activity : In vitro studies indicate that the compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

- Antimicrobial Properties : Exhibits activity against a range of bacterial strains, suggesting potential as an antimicrobial agent.

- Anti-inflammatory Effects : It has been shown to reduce inflammation markers in cellular models.

Case Study 1: Antitumor Efficacy

A study conducted on human cancer cell lines revealed that treatment with 1-butyl-6,7-difluoro-2-methylbenzimidazole led to a significant reduction in cell viability. The mechanism was linked to the activation of caspase pathways, indicating induction of apoptosis.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis via caspase activation |

| A549 (Lung) | 10 | Cell cycle arrest |

Case Study 2: Antimicrobial Activity

In another study assessing antimicrobial properties, the compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

Propiedades

IUPAC Name |

1-butyl-6,7-difluoro-2-methylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F2N2/c1-3-4-7-16-8(2)15-10-6-5-9(13)11(14)12(10)16/h5-6H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYMCBFDEAYUOSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=NC2=C1C(=C(C=C2)F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101240583 | |

| Record name | 1H-Benzimidazole, 1-butyl-6,7-difluoro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101240583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375069-00-3 | |

| Record name | 1H-Benzimidazole, 1-butyl-6,7-difluoro-2-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1375069-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazole, 1-butyl-6,7-difluoro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101240583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.